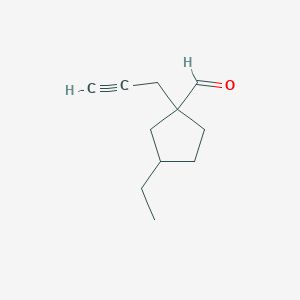![molecular formula C16H16N2O B13219871 {4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol](/img/structure/B13219871.png)
{4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol is a chemical compound with a complex structure that includes an indole ring, an amino group, and a phenylmethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol typically involves multi-step organic reactions. One common method includes the reaction of 6-aminoindole with benzyl chloride under basic conditions to form the intermediate, which is then reduced to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
{4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include ketones, amines, and substituted indole derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, {4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying cellular processes and signaling pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mécanisme D'action
The mechanism of action of {4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The phenylmethanol moiety can interact with hydrophobic pockets in proteins, contributing to its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
What sets {4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol apart from these similar compounds is its combination of an indole ring with a phenylmethanol moiety. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C16H16N2O |
|---|---|
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
[4-[(6-aminoindol-1-yl)methyl]phenyl]methanol |
InChI |
InChI=1S/C16H16N2O/c17-15-6-5-14-7-8-18(16(14)9-15)10-12-1-3-13(11-19)4-2-12/h1-9,19H,10-11,17H2 |
Clé InChI |
ZWSQIIMNYXMDMB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=C1C=CN2CC3=CC=C(C=C3)CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Bromomethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B13219793.png)

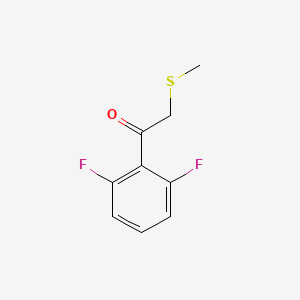
![2-Phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13219831.png)
![3-[(4-Methylphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13219843.png)

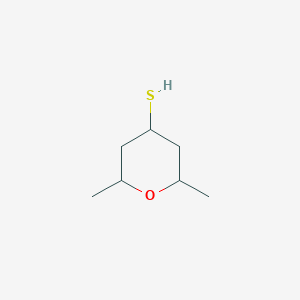
![Butyl[1-(3-chlorophenyl)ethyl]amine](/img/structure/B13219862.png)
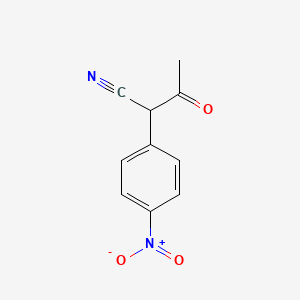

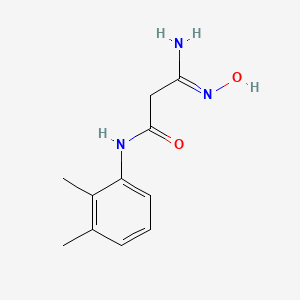
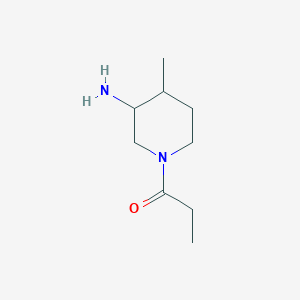
![2-Amino-2-[1-(trifluoromethyl)cyclohexyl]acetic acid](/img/structure/B13219891.png)
